(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride follows IUPAC conventions for polyfunctional organic compounds. Its full IUPAC name is (2S)-2-(aminomethyl)-3-(phenylmethoxy)propan-1-ol hydrochloride , which encodes critical structural features. The parent chain is a three-carbon propanol backbone, with substituents prioritized by functional group hierarchy:
- A benzyloxy group (-OCH2C6H5) at position 2
- An aminomethyl group (-CH2NH2) at position 3
- A hydroxyl group (-OH) at position 1
The stereochemical descriptor (2S) specifies the absolute configuration at the chiral center (C2), while the hydrochloride designation indicates the presence of a counterion. This nomenclature aligns with PubChem’s computed descriptors (CID 155904742), which were generated using Lexichem TK 2.7.0 algorithms. Systematic identifiers include:
- InChIKey : FVVOZSNBCNPPES-MERQFXBCSA-N
- SMILES : C1=CC=C(C=C1)COCC@@HCO.Cl
The SMILES notation explicitly denotes stereochemistry through the @@H symbol, confirming the (S)-configuration.
Molecular Formula and Weight Analysis
The molecular formula C11H18ClNO2 derives from elemental composition analysis and mass spectrometry data. Key mass-related properties include:
| Property | Value | Method |
|---|---|---|
| Molecular weight | 231.72 g/mol | PubChem 2.1 computation |
| Exact mass | 231.1026 Da | High-resolution MS |
| Monoisotopic mass | 231.1026 Da | Isotopic distribution |
The molecular weight reflects contributions from:
- Benzyloxy group : 108.14 g/mol (C7H7O)
- Propanol backbone : 60.10 g/mol (C3H8O)
- Aminomethyl substituent : 30.05 g/mol (CH2NH2)
- Hydrochloride counterion : 36.46 g/mol (HCl)
Hydrogen bonding capacity is defined by 3 donors (two hydroxyl hydrogens, one ammonium hydrogen) and 3 acceptors (two ether oxygens, one hydroxyl oxygen). The six rotatable bonds—primarily in the benzyloxy side chain—suggest significant conformational flexibility despite the rigid chiral center.
Crystallographic Data and X-ray Diffraction Studies
While explicit X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into likely packing arrangements. For example, related β-amino alcohol hydrochlorides crystallize in monoclinic systems with P21 space groups due to chiral centers. Key anticipated features include:
- Hydrogen-bonded networks between ammonium protons and chloride ions
- Van der Waals interactions between aromatic benzyl rings
- Torsional angles of 60–70° in the propyloxy chain
Comparative analysis of the 3D conformer model (PubChem CID 155904742) predicts a gauche conformation around the C2-C3 bond, minimizing steric hindrance between the benzyloxy and aminomethyl groups. Such conformations are typical in flexible amino alcohols, as observed in morpholine-containing thiophenones.
Stereochemical Configuration Analysis
The (S)-configuration at C2 was confirmed through:
- Optical rotation measurements : Comparable chiral β-amino alcohols show [α]D values between +15° to +30° in methanol
- Stereospecific synthesis : Asymmetric reduction of precursor ketones using chiral catalysts
- Vibrational circular dichroism : Correlation of experimental spectra with computed (S)-enantiomer profiles
The Cahn-Ingold-Prelog priority ranking at C2 follows:
- Aminomethyl group (highest priority due to N)
- Benzyloxymethyl group
- Hydroxyl-bearing carbon
- Hydrogen
This ranking produces an S configuration when the lowest-priority group (H) is oriented away from the observer. The stereochemical integrity remains stable under standard storage conditions due to the high energy barrier for pyramidal inversion at the ammonium center.
Comparative Structural Analysis with β-Amino Alcohol Derivatives
When compared to prototypical β-amino alcohols, this compound exhibits unique structural modifications:
| Feature | This Compound | Typical β-Amino Alcohols |
|---|---|---|
| Amino group | Primary amine | Often secondary amines |
| Hydroxyl position | Terminal (C1) | Adjacent to amino group |
| Substituents | Benzyloxy branch | Alkyl/aryl groups |
| Chirality | Single S center | Multiple stereocenters |
The benzyloxy moiety enhances lipophilicity (logP ≈ 1.8 vs. 0.5 for unsubstituted analogs), while the primary amine enables diverse salt formations. Unlike 3-(benzyloxy)-2-methylpropan-1-ol, which lacks amine functionality, this compound’s bifunctional nature permits participation in both nucleophilic and electrophilic reactions.
Structurally analogous compounds like 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol demonstrate how electron-withdrawing groups (e.g., CF3) alter electronic properties without affecting the core β-amino alcohol framework. The hydrochloride salt form—compared to free base derivatives—improves aqueous solubility (estimated 50–100 mg/mL vs. <10 mg/mL), critical for pharmaceutical applications.
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1 |
InChI Key |
FVVOZSNBCNPPES-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Enantioselective Hydrolysis
A practical and scalable synthesis reported by Astellas Research Technologies involves starting from commercially available 2-(hydroxymethyl)-1,3-propanediol. The key step is a lipase-catalyzed enantioselective hydrolysis that selectively converts the racemic diol into the desired (S)-enantiomer with high enantiomeric excess. This enzymatic step is crucial for obtaining the chiral amine intermediate with the correct stereochemistry.
- This method was successfully scaled to pilot-plant level, producing over 20 kg of the chiral amine hydrochloride salt.
- The process is telescoped, meaning multiple steps are combined without intermediate purification, improving efficiency and reducing waste.
Reductive Amination of Aldehyde Intermediates
Another common approach involves the reductive amination of benzyl-protected aldehyde intermediates:
- The aldehyde (e.g., benzylacetaldehyde) is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
- This reaction proceeds under mild conditions in methanol, yielding the amino alcohol with the benzyloxy protecting group intact.
- Subsequent hydrogenation (e.g., using Pd(OH)2/C catalyst) can be used to remove protecting groups or further modify the molecule.
This method allows for high yields (often >80%) and good stereochemical control when starting from chiral aldehydes or amines.
Protection and Deprotection Strategies
- The amino group is often protected during synthesis using groups like Fmoc or Boc to prevent side reactions.
- The benzyloxy group serves as a protecting group for the hydroxyl functionality, introduced early in the synthesis.
- Final deprotection steps involve acidic treatment to remove protecting groups and formation of the hydrochloride salt to stabilize the amine.
Continuous Flow Synthesis
Recent advances include the use of continuous flow reactors for the synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride:
- Continuous flow methods provide precise control over reaction parameters such as temperature, residence time, and reagent mixing.
- This leads to improved reproducibility, higher throughput, and reduced reaction times compared to batch processes.
- Automated systems facilitate scale-up for industrial production while maintaining product quality.
| Preparation Method | Key Features | Advantages | Typical Yield (%) | Scale |
|---|---|---|---|---|
| Lipase-Catalyzed Enantioselective Hydrolysis | Enzymatic resolution of racemic diol | High enantioselectivity, scalable | >85 | Pilot-plant (kg scale) |
| Reductive Amination of Aldehydes | NaBH3CN reduction of benzyl-protected aldehydes | Mild conditions, good stereocontrol | 80-90 | Laboratory to pilot |
| Protection/Deprotection Strategies | Use of Fmoc/Boc and benzyloxy groups | Prevents side reactions, improves purity | N/A | All scales |
| Continuous Flow Synthesis | Automated, controlled reaction environment | Faster, reproducible, scalable | Comparable to batch | Industrial scale |
- The lipase-catalyzed method was optimized to minimize by-products and maximize enantiomeric excess, enabling cost-effective large-scale production.
- Reductive amination conditions were fine-tuned to balance reaction time and yield, with sodium cyanoborohydride preferred for its selectivity and mildness.
- Continuous flow synthesis demonstrated reduced reaction times from hours to minutes, with consistent product quality.
- Purification typically involves crystallization of the hydrochloride salt or chromatographic techniques to achieve pharmaceutical-grade purity.
The preparation of this compound is well-established through enzymatic resolution and reductive amination routes, supported by modern continuous flow technologies for scale-up. These methods provide efficient, scalable, and stereoselective access to this valuable chiral building block, essential for advanced organic synthesis and drug development.
Chemical Reactions Analysis
Oxidation: The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: Benzoic acid, the reduced alcohol, and substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Chiral Building Block
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride serves as an essential chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the creation of biologically active molecules with specific configurations, which is crucial in drug design and development. For instance, it has been utilized in synthesizing amino acid derivatives and other biologically relevant compounds, enhancing the efficacy and selectivity of therapeutic agents .
1.2 Antiviral and Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antiviral and antimicrobial activities. These derivatives have been tested for their effectiveness against various pathogens, suggesting potential uses in treating infections . The ability to modify the benzyloxy group further enhances the biological activity of these compounds.
Organic Synthesis
2.1 Wittig Rearrangement
The compound has been employed in organic synthesis through reactions such as the Wittig rearrangement, where it acts as a precursor to generate complex molecular architectures. This reaction pathway allows chemists to create diverse functional groups efficiently, making it a valuable tool in synthetic organic chemistry .
2.2 Synthesis of Oxazolines
this compound has also been used in synthesizing oxazolines, which are important intermediates in organic synthesis. The compound’s reactivity under specific conditions facilitates the formation of these heterocycles, which are prevalent in pharmaceuticals .
Case Study 1: Development of Antiviral Agents
A study focused on synthesizing derivatives of this compound revealed its potential as a precursor for antiviral agents targeting viral replication processes. The synthesized compounds demonstrated significant activity against specific viral strains, indicating a promising avenue for further research and development .
Case Study 2: Chiral Synthesis Optimization
Research conducted on optimizing the synthesis of this compound highlighted its role as a key intermediate in producing chiral pharmaceuticals. The study showcased scalable methods for synthesizing this compound, emphasizing its importance in industrial applications where chiral purity is paramount .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as a receptor ligand, enzyme inhibitor, or participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride and related compounds are summarized below. Key analogs include:
Structural Analog 1: (S)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride
- Molecular Formula: C₁₀H₁₆ClNO₂
- Molecular Weight : 217.69 g/mol
- Substituents: A benzyloxy (–O–CH₂–C₆H₅) group at the 3-position and an amino group at the 2-position .
- Key Differences :
- Substituent position : Benzyloxy is at C3 instead of C2.
- Lipophilicity : Lower logP due to the absence of the methylene spacer in the (benzyloxy)methyl group.
- Synthesis : Prepared via nucleophilic substitution and hydrogenation, similar to methods for benzyloxy-containing intermediates in natural product synthesis .
Structural Analog 2: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
- Molecular Formula: C₉H₁₃ClFNO
- Molecular Weight : 205.66 g/mol
- Substituents: A 4-fluorophenyl group at the 2-position and an amino group at the 3-position .
- Key Differences :
- Substituent type : Fluorophenyl instead of benzyloxy-methyl.
- Electronic Effects : The electron-withdrawing fluorine atom may influence hydrogen-bonding or receptor interactions.
- Solubility : Likely lower aqueous solubility compared to benzyloxy analogs due to reduced polarity.
Structural Analog 3: 2-Amino-5-fluoro-4-methylphenol
- Molecular Formula: C₇H₈FNO
- Molecular Weight : 141.14 g/mol
- Substituents: Fluoro and methyl groups on a phenolic ring .
- Key Differences: Scaffold: Phenolic backbone instead of propanolamine. Applications: Primarily used in dye synthesis or as a ligand in metal-catalyzed reactions.
Table 1: Comparative Analysis of this compound and Analogs
*Calculated based on molecular formula.
Pharmacological and Industrial Relevance
- Target Compound: Potential applications in asymmetric catalysis or as a chiral building block for β-blocker analogs.
- Analog 1 : Used in studying glycoconjugate metabolism due to its benzyloxy group .
- Analog 2 : Explored in CNS drug development for fluorophenyl’s bioavailability-enhancing effects .
Notes on Data Limitations
- Direct pharmacological or thermodynamic data (e.g., melting point, solubility) for the target compound are absent in the reviewed literature.
- Comparisons rely on structural extrapolation and data from analogs with shared functional groups.
Biological Activity
(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, supported by relevant studies and data.
Structural Characteristics
This compound features an amino group, a hydroxyl group, and a benzyloxy substituent. Its molecular formula is , with a molar mass of approximately 231.72 g/mol. The presence of a chiral center makes it particularly interesting for applications in drug development, where stereochemistry can significantly influence biological interactions and pharmacological effects.
Synthesis
The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol typically involves several steps, including the introduction of the benzyloxy group through nucleophilic substitution reactions. This synthetic pathway allows the compound to be produced with high enantiomeric purity, essential for its biological evaluation.
Research indicates that (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can act as both a substrate and an inhibitor in various biochemical assays. Its structural features enable it to interact with specific enzymes and receptors, potentially influencing enzyme mechanisms and protein interactions. For instance, studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which may have implications for neurological disorders .
Case Studies and Research Findings
- Enzyme Interaction Studies : Interaction studies involving (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol focus on its binding affinity with enzymes such as acetylcholinesterase (AChE). It has been observed that this compound exhibits competitive inhibition against AChE, suggesting its potential use in treating conditions like Alzheimer's disease .
- Antiviral Activity : Preliminary investigations into the antiviral properties of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol have shown promising results against certain viral strains. In vitro assays demonstrated that the compound could inhibit viral replication by interfering with the virus's ability to bind to host cells .
- Neuroprotective Effects : In models of neurodegeneration, (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol has been reported to reduce neuronal cell death induced by oxidative stress. This effect is attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride | Similar chiral center; different stereochemistry | Potentially different biological activity due to chirality |
| 3-Amino-3-(thiophen-3-yl)propan-1-ol | Contains thiophene ring instead of benzyloxy | Distinct electronic properties due to sulfur atom |
| (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | Contains thiophene; methylamino group | Variation in reactivity and potential applications |
The unique functional groups and stereochemistry of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol contribute to distinct reactivity patterns and biological interactions compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
